molecular formula C8H3BrF6O4S2 B4975556 1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene

1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene

Cat. No.: B4975556
M. Wt: 421.1 g/mol
InChI Key: DVJMZFGDOCDEQO-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene is an organobromine compound characterized by the presence of bromine and trifluoromethylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene typically involves the bromination of 3,5-bis(trifluoromethylsulfonyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.

    Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and trifluoromethylsulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and trifluoromethylsulfonyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specialized applications where such properties are advantageous .

Properties

IUPAC Name

1-bromo-3,5-bis(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O4S2/c9-4-1-5(20(16,17)7(10,11)12)3-6(2-4)21(18,19)8(13,14)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMZFGDOCDEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Br)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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